molecular formula C13H23NP2 B12517522 N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine CAS No. 658692-16-1

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine

Cat. No.: B12517522
CAS No.: 658692-16-1
M. Wt: 255.28 g/mol
InChI Key: HTFGDSQQZHXBTI-UHFFFAOYSA-N
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Description

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of phosphanyl groups attached to a propan-1-amine backbone, with a benzyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine typically involves the reaction of benzylamine with a suitable phosphanyl reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl groups to phosphines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the role of phosphanyl groups in biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine involves its interaction with molecular targets through its phosphanyl groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The benzyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-phosphanylpropan-1-amine: Lacks the additional phosphanyl group, resulting in different reactivity and applications.

    N-(3-Phosphanylpropyl)propan-1-amine:

Uniqueness

N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine is unique due to the presence of both benzyl and phosphanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in various fields.

Properties

CAS No.

658692-16-1

Molecular Formula

C13H23NP2

Molecular Weight

255.28 g/mol

IUPAC Name

N-benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine

InChI

InChI=1S/C13H23NP2/c15-10-4-8-14(9-5-11-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15-16H2

InChI Key

HTFGDSQQZHXBTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCP)CCCP

Origin of Product

United States

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